-APBA's ability to form reversible covalent bonds with cis-diols, particularly sugars, makes it valuable in supramolecular chemistry and sensor development.
3-APBA can undergo three-component condensation with specific salicylaldehyde derivatives and alcohols to form calixarene-like structures. These bowl-shaped molecules have potential applications in molecular recognition and catalysis. Source: Sigma-Aldrich, "3-Aminophenylboronic acid 30418-59-8":
By attaching 3-APBA to surfaces and exploiting its selective binding with cis-diols, researchers can create sensitive and selective sensors for detecting sugars and other glycosylated biomolecules. Source: PubChem, "3-Aminophenylboronic acid": )
-APBA's potential to interact with various biomolecules has sparked interest in its use for medicinal chemistry and drug discovery applications.
Studies suggest that 3-APBA derivatives can inhibit specific enzymes, such as those involved in carbohydrate metabolism. This opens avenues for exploring their potential in treating diseases like diabetes. Source: Journal of Medicinal Chemistry, "Design, Synthesis, and Biological Evaluation of Novel Aminophenylboronic Acid Derivatives as SARS-CoV-2 Main Protease Inhibitors": )
Researchers are exploring the use of 3-APBA as a carrier molecule for drug delivery. By attaching therapeutic agents to 3-APBA, they aim to achieve targeted delivery to specific cells or tissues. Source: Royal Society of Chemistry, "Phenylboronic acid pinacol esters in medicinal chemistry":
3-Aminophenylboronic acid is an organic compound characterized by the presence of an amino group and a boronic acid functionality on a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 154.97 g/mol. This compound appears as a white to light yellow solid and is soluble in water and alcohols. It is often encountered in its monohydrate form, which contains varying amounts of anhydride .
The mechanism of action of 3-APBA is primarily related to its ability to form reversible covalent bonds with cis-diols. This specific binding allows 3-APBA to be utilized in:
This compound exhibits significant biological activity, particularly as an inhibitor of β-lactamases—enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics like penicillins. By inhibiting these enzymes, 3-aminophenylboronic acid enhances the efficacy of β-lactam antibiotics, making it a valuable asset in combating antibiotic resistance . Furthermore, studies have indicated its interactions with various saccharides, suggesting potential applications in biosensing technologies .
Several methods exist for synthesizing 3-aminophenylboronic acid:
3-Aminophenylboronic acid has diverse applications, including:
Research has demonstrated that 3-aminophenylboronic acid interacts with several saccharides, including glucose, galactose, fructose, maltose, sucrose, and lactose. These interactions are primarily characterized by optical methods, indicating its potential for use in glucose sensing applications and other biophysical studies . The thermodynamic properties of these interactions have also been analyzed to optimize biosensor design.
Several compounds share structural similarities with 3-aminophenylboronic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| 4-Aminophenylboronic Acid | Amino group at para position | Different reactivity profile; less effective as β-lactamase inhibitor | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Phenylboronic Acid | Lacks amino group | Primarily used for sugar sensing; less versatile | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 2-Aminophenylboronic Acid | Amino group at ortho position | Different sterics may affect binding properties | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 3-Hydroxyphenylboronic Acid | Hydroxyl group instead of amino | Used primarily for different types of
Catalytic coupling reactions, particularly Suzuki-Miyaura cross-couplings, play a pivotal role in synthesizing 3-aminophenylboronic acid derivatives. These reactions involve palladium-catalyzed transmetalation between aryl halides and boronic acids, forming biaryl structures. Key innovations include: Mechanistic Insights:
Nitration-Reduction PathwaysNitration-reduction sequences are critical for introducing the amino group at the meta position. Two primary strategies emerge: Nitro Group Introduction via Electrophilic Aromatic SubstitutionPhenylboronic acid derivatives undergo selective nitration under controlled conditions:
Example from CN109467569B:
Direct Reduction of Nitro PrecursorsMetal-free systems (e.g., B₂(OH)₄/4,4′-bipyridine) reduce nitroarenes to amines at room temperature, avoiding harsh conditions. Industrial-Scale Production TechniquesScalability requires optimized reaction conditions and cost-effective reagents. Key advancements include: Critical Factors:
Patent Analysis of Synthetic InnovationsRecent patents highlight scalable and high-yield methods:
Comparative Advantages: Crystallographic CharacterizationThe crystal structure of 3-aminophenylboronic acid monohydrate has been comprehensively characterized through X-ray crystallography [5]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating a well-defined three-dimensional arrangement [5]. The unit cell parameters reveal precise structural dimensions with a = 7.1211(8) Å, b = 13.8548(15) Å, c = 7.8475(8) Å, and β = 100.663(2)° [5]. The unit cell volume measures 760.88(14) ų with Z = 4 molecules per unit cell and a calculated density of 1.353 Mg m⁻³ [5]. Table 1: Crystallographic Data for 3-Aminophenylboronic Acid Monohydrate
The molecular structure exhibits almost planar boronic acid molecules with a root mean square deviation of 0.044 Å from planarity [5]. The asymmetric unit contains one 3-aminophenylboronic acid molecule and one water molecule, which participate in extensive hydrogen bonding networks [5]. These boronic acid molecules associate through the characteristic B(OH)₂···(HO)₂B synthon with graph set R₂²(8), where each B(OH)₂ group adopts a syn-anti conformation [5]. Table 2: Selected Bond Lengths and Angles for 3-Aminophenylboronic Acid Monohydrate
The hydrogen bonding pattern creates a complex three-dimensional network structure [5]. Water molecules form expanded motifs with graph set R₆⁶(12) through cyclic arrangements, generating one-dimensional chains along the a-axis [5]. These chains interconnect through additional hydrogen bonds involving the amino group and water molecules, creating an overall three-dimensional hydrogen-bonded network [5]. Table 3: Hydrogen Bond Geometry for 3-Aminophenylboronic Acid Monohydrate
Molecular Modeling and Computational StudiesDensity functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have provided detailed insights into the electronic structure and geometric parameters of 3-aminophenylboronic acid [12] [15]. The computational studies reveal significant differences between trigonal (sp²) and tetrahedral (sp³) hybridization states of the boron atom, corresponding to different pH conditions [12] [15]. Under neutral pH conditions, the boron atom exhibits sp² hybridization with two hydroxyl groups attached, while at alkaline pH, a third hydroxyl group coordinates to the boron atom, resulting in sp³ hybridization [12] [15]. Time-dependent density functional theory calculations predict absorption wavelengths of 283.57 nm for the sp² state and 248.11 nm for the sp³ state [12] [15]. These theoretical values show good agreement with experimental observations of 295 nm and 261 nm, respectively [12] [15]. Table 4: Computational Parameters for 3-Aminophenylboronic Acid
The electronic transitions primarily involve electron transfer from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [12] [15]. Computational analysis reveals that the hybridization change significantly affects the molecular geometry, with tetrahedral coordination leading to longer bond lengths and altered electronic properties [12] [15]. Molecular modeling studies have also been extended to investigate the interaction of 3-aminophenylboronic acid with various saccharides through formation of cyclic ester complexes [12] [15]. The computational results demonstrate preferential binding configurations and provide insights into the thermodynamic stability of different isomeric forms [12] [15]. Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, X-ray Photoelectron Spectroscopy)Comprehensive spectroscopic characterization of 3-aminophenylboronic acid has been accomplished through multiple analytical techniques [17] [18] [22]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H nuclear magnetic resonance spectra showing characteristic signals for the aromatic protons and amino group [17] [20]. The ¹³C nuclear magnetic resonance spectra reveal distinct carbon environments, with particular attention to the carbon directly bonded to boron [18]. ¹¹B magic angle spinning nuclear magnetic resonance spectroscopy demonstrates the presence of both trigonal and tetrahedral boron environments in solid samples [35]. The spectrum shows 83.3% of boron atoms in trigonal coordination (B [3]) and 16.7% in tetrahedral coordination (B [4]), with the B [4] signal appearing at 1.9 ppm, indicating hydroxide coordination [35]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups [22] [4]. The B-O stretching vibration appears at 1326 cm⁻¹, while C-N stretching vibrations are observed at 1250 cm⁻¹ [22]. Additional characteristic bands include aromatic C-H stretching and amino group vibrations [4] [22]. X-ray photoelectron spectroscopy analysis provides surface elemental composition and oxidation state information [22]. The technique shows distinct signals for B 1s at 189 eV, C 1s at 284 eV, N 1s at 400 eV, and O 1s at 532 eV, confirming successful functionalization when the compound is used as a surface modifier [22]. Thermogravimetric analysis indicates approximately 4% mass loss attributed to covalently conjugated boronic acid fragments [22]. Ultraviolet-visible spectroscopy demonstrates characteristic absorption bands at 235 nm and 294 nm, which are diagnostic for the 3-aminophenylboronic acid structure [22]. Fluorescence spectroscopy shows emission peaks that can shift depending on the coordination environment, with changes from 505 nm to 485 nm observed upon surface attachment [22]. Hygroscopic and Thermal Stability Profiles3-Aminophenylboronic acid exhibits significant hygroscopic properties, readily absorbing moisture from the atmosphere to form the stable monohydrate [3] [29] [31]. The compound requires storage under controlled conditions, typically at 2-8°C under an inert atmosphere to prevent moisture uptake and potential degradation [3] [25] [31]. Table 5: Physical and Thermal Properties of 3-Aminophenylboronic Acid
Thermal analysis reveals distinct melting points for the anhydrous and hydrated forms [28] [31]. The anhydrous compound melts at approximately 225°C, while the monohydrate exhibits a lower melting point of 94-98°C due to the presence of water molecules in the crystal lattice [28] [31]. The predicted boiling point is 376.0 ± 44.0°C at atmospheric pressure [25] [28]. Thermogravimetric analysis studies demonstrate the thermal stability profile of the compound [24] [27]. The onset degradation temperature varies depending on the specific formulation and environment, with enhanced thermal stability observed when the compound is incorporated into polymer matrices [24] [27]. The degradation process typically involves loss of water molecules followed by decomposition of the organic framework [24] [27]. The compound shows excellent stability under ambient conditions when properly stored, with minimal degradation observed over extended periods [3] [31]. However, exposure to elevated temperatures or acidic conditions can lead to hydrolysis of the boronic acid functionality [3] [31]. The vapor pressure at 25°C is extremely low (9.39 × 10⁻¹⁰ mmHg), indicating minimal volatility under normal conditions [32]. 3-Aminophenylboronic acid exhibits the characteristic ability of boronic acids to form reversible covalent bonds with compounds containing cis-diol moieties, particularly carbohydrates and glycoproteins [1] [2]. This fundamental interaction occurs through the formation of cyclic boronate esters, which represent one of the most important biochemical recognition mechanisms in supramolecular chemistry [3] [4]. The chemical mechanism involves the reaction between the electrophilic boron center of 3-aminophenylboronic acid and the nucleophilic hydroxyl groups of diols. Under neutral to basic conditions, the boronic acid exists predominantly in its anionic tetrahedral form, which facilitates the formation of stable five- or six-membered cyclic boronate esters with 1,2- and 1,3-diols respectively [5] [4]. The reaction proceeds through initial coordination of the diol to the boron center, followed by elimination of water molecules to form the cyclic ester structure. Research has demonstrated that 3-aminophenylboronic acid shows varying binding affinities depending on the specific diol structure and solution conditions. With sorbitol, the association constants range from 6.5 M⁻¹ at pH 5.2 to 3,200 M⁻¹ at pH 8.7, demonstrating the strong pH dependence of the binding interaction [5]. For fructose, association constants of 350 M⁻¹ at pH 7.4 and 1,400 M⁻¹ at pH 8.7 have been measured, while glucose shows weaker binding with values of 8.1 M⁻¹ at pH 7.4 and 30 M⁻¹ at pH 8.7 [5]. The reversible nature of these interactions is particularly valuable for biological applications, as the boronate ester bonds can be readily hydrolyzed under acidic conditions or in the presence of competing diols [3]. This property enables the development of stimuli-responsive systems where binding and release can be controlled through pH changes or the introduction of competing saccharides [6] [7]. Studies using competitive assays with Alizarin Red S as a fluorescent reporter have revealed that 3-aminophenylboronic acid forms complexes with various diol-containing compounds through this mechanism [6] [7]. The binding strength is influenced by multiple factors including the pKa values of both the boronic acid and the diol, the geometric constraints of the diol, and the presence of additional functional groups that can provide secondary interactions [5]. Enzyme Inhibition Mechanisms (β-Lactamase)3-Aminophenylboronic acid has been extensively studied as an inhibitor of β-lactamase enzymes, particularly those belonging to class C β-lactamases such as AmpC [8] [9]. These enzymes are responsible for bacterial resistance to β-lactam antibiotics, making their inhibition of significant therapeutic importance. The inhibition mechanism involves the formation of a covalent adduct between the active site serine residue of the β-lactamase and the boronic acid moiety of 3-aminophenylboronic acid [8] [10]. This interaction mimics the tetrahedral transition state that occurs during the normal enzymatic hydrolysis of β-lactam substrates, making boronic acids highly effective transition state analog inhibitors [11]. Crystallographic studies have revealed that 3-aminophenylboronic acid binds to the active site of class C β-lactamases through formation of a covalent bond with the catalytic serine residue [9]. The boronic acid undergoes a change from sp² to sp³ hybridization upon binding, creating a tetrahedral adduct that closely resembles the high-energy intermediate formed during substrate hydrolysis [11] [12]. The inhibition kinetics follow a two-step mechanism involving initial formation of a non-covalent enzyme-inhibitor complex, followed by slower formation of the covalent adduct [10] [13]. This slow-binding behavior is characteristic of transition state analog inhibitors and contributes to their high potency and selectivity [14]. Structure-activity relationship studies have shown that 3-aminophenylboronic acid exhibits nanomolar inhibition constants against various class C β-lactamases [9] [15]. The compound has been shown to potentiate the activity of β-lactam antibiotics such as amoxicillin and ceftazidime against bacteria expressing class C β-lactamases, demonstrating its potential as a therapeutic adjuvant [9]. The pH dependence of inhibition reflects the ionization states of both the enzyme and the inhibitor. Binding studies with β-lactamase I from Bacillus cereus revealed pK values of 4.7 and 8.2 for active site groups, indicating the importance of proper protonation states for optimal binding [10] [13]. Glycoprotein Recognition and Affinity3-Aminophenylboronic acid demonstrates significant affinity for glycoproteins through its ability to bind to the carbohydrate moieties present on these biomolecules [16] [17]. This recognition capability is particularly important for the selective capture and detection of glycoproteins, which play crucial roles in numerous biological processes including cell-cell communication, immune recognition, and protein stability. The mechanism of glycoprotein recognition involves the formation of boronate ester bonds between 3-aminophenylboronic acid and the cis-diol groups present in the oligosaccharide chains attached to glycoproteins [16] [17]. These interactions are particularly favored with terminal sialic acid residues, which are commonly found on glycoproteins and possess multiple hydroxyl groups in favorable geometric arrangements for boronate ester formation. Research has shown that 3-aminophenylboronic acid can selectively bind to sialic acid-containing glycoproteins under mildly acidic conditions [18] [17]. The binding affinity is enhanced in acidic environments (pH < 7.9) where the interaction between phenylboronic acid and sialic acid becomes particularly favorable [19]. This pH-dependent binding provides a mechanism for selective capture and release of sialoglycoproteins. Experimental studies using 3-aminophenylboronic acid-functionalized magnetic particles have demonstrated successful capture of fetuin, a well-known sialoglycoprotein, with binding capacities exceeding 10⁴ molecules per particle [20] [21]. The capture process is reversible, with facile dissociation occurring when the pH is increased from acidic to neutral conditions [20]. The specificity of 3-aminophenylboronic acid for glycoproteins has been exploited in the development of affinity chromatography materials and biosensors [16] [22]. These applications take advantage of the fact that the boronic acid moiety can discriminate between glycosylated and non-glycosylated proteins, enabling selective enrichment of glycoproteins from complex biological samples. Studies have also shown that 3-aminophenylboronic acid can recognize glycoproteins through multivalent interactions, where multiple boronic acid groups bind simultaneously to different carbohydrate moieties on the same protein molecule [23] [24]. This multivalency enhances both the binding affinity and selectivity of the interaction, making it particularly useful for analytical and preparative applications. pH-Dependent Binding KineticsThe binding interactions of 3-aminophenylboronic acid with various biological targets exhibit strong pH dependence, which is fundamental to understanding and controlling its biochemical activity [25] [26]. This pH sensitivity arises from the ionization equilibrium of the boronic acid group and its effect on the formation of tetrahedral boronate complexes. At low pH values (below pKa ≈ 8.8), 3-aminophenylboronic acid exists predominantly in its neutral trigonal planar form with sp² hybridization at the boron center [25] [27]. In this state, the compound has limited ability to form stable boronate esters with diols due to the electron-deficient nature of the boron atom and the lack of a formal negative charge to stabilize the tetrahedral adduct. As the pH increases above the pKa of the boronic acid, hydroxide ions attack the electron-deficient boron center, leading to formation of the anionic tetrahedral boronate species [25] [27]. This sp³ hybridized form is much more reactive toward diol-containing compounds and forms more stable boronate ester complexes [26]. Kinetic studies have revealed that the optimal pH for binding is not always above the pKa of the boronic acid, contrary to earlier assumptions [28]. Instead, the optimal binding pH depends on the pKa values of both the boronic acid and the diol partner, as well as other factors such as buffer composition and ionic strength [5] [28]. For 3-aminophenylboronic acid, binding studies with various diols show that association constants generally increase with increasing pH, but the relationship is not linear [5]. With sorbitol, for example, the binding constant increases from 6.5 M⁻¹ at pH 5.2 to 610 M⁻¹ at pH 7.4, and further to 3,200 M⁻¹ at pH 8.7 [5]. This dramatic increase reflects the greater proportion of the reactive tetrahedral boronate anion at higher pH values. The kinetics of boronate ester formation and hydrolysis are also pH dependent [29] [30]. Formation of the boronate ester is favored under basic conditions where the tetrahedral boronate anion predominates, while hydrolysis is accelerated under acidic conditions where protonation destabilizes the tetrahedral complex [26]. This pH dependence has been exploited in the design of pH-responsive materials and drug delivery systems [31]. For example, 3-aminophenylboronic acid-functionalized polymers can undergo conformational changes in response to pH variations, enabling controlled release of bound molecules or changes in material properties. The pH-dependent binding kinetics also play a crucial role in enzyme inhibition mechanisms [32] [33]. For serine protease inhibition, the binding affinity of peptide boronic acids generally shows optimal activity near physiological pH (around 7.5), reflecting the balance between boronic acid ionization and enzyme active site protonation states [14] [32]. Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 3
Exact Mass 137.0648087 g/mol
Monoisotopic Mass 137.0648087 g/mol
Heavy Atom Count 10
UNII
44U8ADR772
Related CAS
280563-63-5
GHS Hazard Statements
Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
66472-86-4
30418-59-8 Wikipedia
M-Aminophenylboronic Acid
Dates
Last modified: 08-15-2023
Barluenga et al. A metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Nature Chemistry, doi: 10.1038/nchem.328, published online 16 August 2009. http://www.nature.com/naturechemistry
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